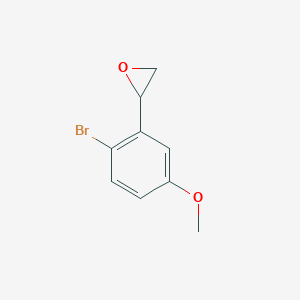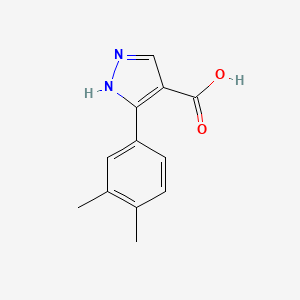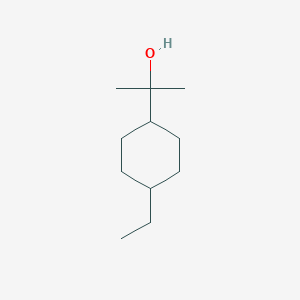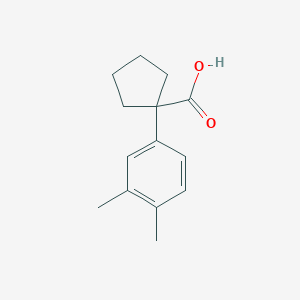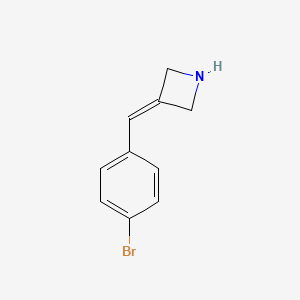
3-(4-Bromobenzylidene)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzylidene)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure The presence of a bromobenzylidene group attached to the azetidine ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges due to the inherent reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for 3-(4-Bromobenzylidene)azetidine are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromobenzylidene)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzylidene group to other functional groups.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
3-(4-Bromobenzylidene)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzylidene)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of bonds, allowing the compound to participate in various chemical reactions. This reactivity is harnessed in applications such as drug development, where the compound can interact with biological targets to exert therapeutic effects .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-(4-Bromobenzylidene)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for controlled reactivity, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylidene]azetidine |
InChI |
InChI=1S/C10H10BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2 |
InChI Key |
AXCXKLYWCHOJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Br)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


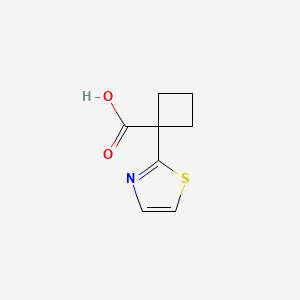
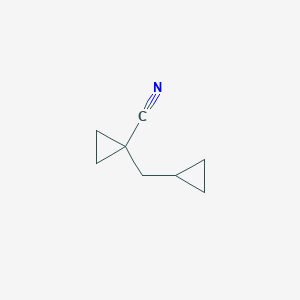
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)



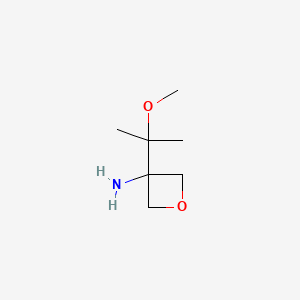

![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
